7-Methoxychroman-4-ol 7-Methoxychroman-4-ol
Brand Name: Vulcanchem
CAS No.: 18385-79-0
VCID: VC20989214
InChI: InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3
SMILES: COC1=CC2=C(C=C1)C(CCO2)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

7-Methoxychroman-4-ol

CAS No.: 18385-79-0

Cat. No.: VC20989214

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxychroman-4-ol - 18385-79-0

Specification

CAS No. 18385-79-0
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 7-methoxy-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3
Standard InChI Key IKJAQMNHESUCBH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(CCO2)O
Canonical SMILES COC1=CC2=C(C=C1)C(CCO2)O

Introduction

Chemical Structure and Properties

7-Methoxychroman-4-ol features a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, forming the chroman backbone. The compound is characterized by a methoxy group (-OCH₃) at position 7 and a hydroxyl group (-OH) at position 4, which together contribute to its chemical reactivity and biological properties .

Physical and Chemical Properties

The physical and chemical properties of 7-Methoxychroman-4-ol are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
CAS Number18385-79-0
IUPAC Name7-methoxy-3,4-dihydro-2H-chromen-4-ol
Synonyms2H-1-Benzopyran-4-ol, 3,4-dihydro-7-methoxy-; 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
InChIInChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3
InChIKeyIKJAQMNHESUCBH-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=C(C=C1)C(CCO2)O

The compound contains functional groups that can participate in various chemical reactions, including hydrogen bonding through the hydroxyl group and electron donation through the methoxy group .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 7-Methoxychroman-4-ol and related chroman derivatives. These methods typically involve cyclization reactions or reduction of corresponding ketones.

Photoredox-Catalyzed Ketyl-Olefin Coupling

One notable approach involves the photoredox-catalyzed ketyl-olefin coupling. This method utilizes visible light photocatalysis to promote the intramolecular reductive coupling of aldehydes with alkenes, leading to the formation of substituted chroman-4-ols .

The reaction typically employs:

  • Iridium-based photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆)

  • Trialkylamines as reductive quenchers

  • Blue light irradiation

  • Mild reaction conditions

This methodology offers advantages such as:

  • Low catalyst loadings (often only 1 mol%)

  • Mild reaction conditions

  • Good yields

  • Tolerance of various functional groups

Reduction of Chroman-4-ones

Another common approach involves the reduction of corresponding chroman-4-ones. This method typically employs reducing agents such as sodium borohydride (NaBH₄) in methanol/THF at controlled temperatures, often yielding high diastereoselectivity .

For example, chroman-4-ones can be reduced to chroman-4-ols with diastereomeric ratios of up to 96:4 and yields reaching nearly quantitative levels (98%) .

Chemical Reactions

7-Methoxychroman-4-ol can participate in various chemical transformations, which are essential for its utility in chemical synthesis and pharmaceutical development.

Oxidation Reactions

The hydroxyl group at the C-4 position can be oxidized to form the corresponding chroman-4-one using various oxidizing agents:

  • N-methylmorpholine N-oxide (NMO) combined with tetrapropylammonium perruthenate (TPAP) has been used for the selective oxidation of chroman-4-ols to chroman-4-ones

  • Pyridinium chlorochromate (PCC) in dichloromethane provides an alternative method for this oxidation

Functionalization Reactions

The hydroxyl group can also undergo various functionalization reactions:

  • Esterification with acyl chlorides or anhydrides to form esters

  • Etherification to introduce additional functional groups

  • Substitution reactions to create more complex derivatives

Demethylation Reactions

The methoxy group can be cleaved under appropriate conditions:

  • Boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C) can selectively remove methyl groups from aromatic ethers

  • This transformation is particularly important for accessing hydroxylated derivatives with potentially enhanced biological activities

Structure-Activity Relationships

Understanding the relationship between molecular structure and biological activity is crucial for optimizing the therapeutic potential of 7-Methoxychroman-4-ol and related compounds.

Impact of Substitution Patterns

The position and nature of substituents on the chroman ring significantly influence the biological activities of these compounds:

  • Methoxy groups often enhance lipophilicity and membrane permeability

  • Hydroxyl groups typically contribute to antioxidant activity through hydrogen donation

  • The position of these groups affects the compound's ability to interact with specific biological targets

Comparison with Related Compounds

The following table compares 7-Methoxychroman-4-ol with structurally related compounds:

CompoundMolecular FormulaKey Structural FeaturesReported Activities
7-Methoxychroman-4-olC₁₀H₁₂O₃Methoxy at C-7, hydroxyl at C-4Potential antioxidant, anti-inflammatory
(3S,4R)-3-Amino-7-methoxychroman-4-olC₁₀H₁₃NO₃Methoxy at C-7, hydroxyl at C-4, amino at C-3, specific stereochemistryDiverse pharmacological properties, including potential therapeutic applications
5-Methoxychroman-4-olC₁₀H₁₂O₃Methoxy at C-5, hydroxyl at C-4Antioxidant, neuroprotective, antimicrobial
7-Methoxy-4-chromanoneC₁₀H₁₀O₃Methoxy at C-7, ketone at C-4Precursor for bioactive compounds
7-Methoxy-3-(4-methoxyphenyl)chroman-4-oneC₁₇H₁₆O₄Methoxy at C-7, ketone at C-4, 4-methoxyphenyl at C-3Antioxidant, cardiovascular protective effects

This comparison highlights how subtle structural differences can lead to distinct biological profiles, underscoring the importance of structure-activity relationships in drug discovery and development.

Research Applications

7-Methoxychroman-4-ol and related chromans have found applications in various research areas, particularly in pharmaceutical and synthetic chemistry.

Pharmaceutical Research

The compound serves as:

  • A scaffold for developing novel therapeutic agents

  • A building block for more complex bioactive molecules

  • A model compound for studying structure-activity relationships

Synthetic Chemistry

In synthetic chemistry, 7-Methoxychroman-4-ol functions as:

  • An intermediate in the synthesis of flavonoids and homoisoflavonoids

  • A precursor for more complex natural products

  • A model compound for developing new synthetic methodologies

Natural Product Synthesis

The chroman framework is present in numerous natural products with significant biological activities. The synthetic methods developed for 7-Methoxychroman-4-ol can be applied to the synthesis of these compounds .

For example, the synthesis of naturally occurring 5,7,8-trioxygenated chroman-4-ones and homoisoflavonoids often involves chroman-4-ol intermediates with methoxy substitution patterns .

Current Studies and Future Directions

Research on chroman derivatives, including 7-Methoxychroman-4-ol, continues to evolve, with several emerging areas of interest.

Development of Novel Synthetic Methods

Current research focuses on developing more efficient and selective methods for synthesizing chroman-4-ols, including:

  • Asymmetric synthesis approaches to control stereochemistry

  • Green chemistry methods with reduced environmental impact

  • Photocatalytic and electrochemical methods

Exploration of New Biological Activities

Ongoing investigations are exploring additional biological activities of chroman derivatives, including:

  • Antimicrobial properties against drug-resistant pathogens

  • Potential applications in neurodegenerative diseases

  • Anti-diabetic and anti-obesity effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator